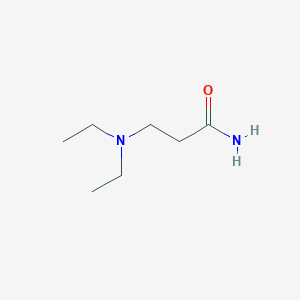

3-(Diethylamino)propanamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(diethylamino)propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O/c1-3-9(4-2)6-5-7(8)10/h3-6H2,1-2H3,(H2,8,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTUOJDXAHZOFCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCC(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30553751 | |

| Record name | N~3~,N~3~-Diethyl-beta-alaninamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30553751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3813-27-2 | |

| Record name | 3-(Diethylamino)propanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3813-27-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N~3~,N~3~-Diethyl-beta-alaninamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30553751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

what is 3-(Diethylamino)propanamide

An In-Depth Technical Guide to 3-(Diethylamino)propanamide

Abstract: this compound (CAS No. 3813-27-2) is a versatile bifunctional molecule featuring a tertiary amine and a primary amide. This unique combination makes it a valuable intermediate in diverse fields, from pharmaceutical development to polymer science. This technical guide provides an in-depth review of its physicochemical properties, a detailed synthesis protocol via Michael addition, and a comprehensive overview of its applications. We explore its role as a foundational scaffold for bioactive molecules, its function as a mild base catalyst in organic synthesis, and its utility in materials science. This document is intended for researchers, chemists, and drug development professionals seeking a thorough understanding of this compound's synthesis, characterization, and practical utility.

Introduction

This compound is a short-chain aliphatic amide that possesses both a nucleophilic tertiary amine and a hydrogen-bond-donating primary amide group.[] This amphoteric character—acting as a weak base and a hydrogen-bond acceptor/donor—underpins its utility as a versatile building block in synthetic chemistry.[] While not an active pharmaceutical ingredient (API) itself, it serves as a critical precursor and intermediate in the synthesis of more complex molecules.[2] Its structure allows for derivatization at multiple sites, enabling chemists to fine-tune properties such as solubility, basicity, and metabolic stability in target compounds.[] Notably, it is listed as a known impurity in the production of Metoclopramide, an widely used antiemetic drug, making its synthesis and characterization of significant interest to pharmaceutical quality control and regulatory professionals.[3]

Physicochemical Properties

The compound is typically a colorless to light yellow liquid or a white to off-white low-melting solid.[] It is characterized by moderate polarity and is soluble in water, alcohols, and various organic solvents.[] A summary of its key properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 3813-27-2 | [4] |

| Molecular Formula | C₇H₁₆N₂O | [4] |

| Molecular Weight | 144.21 g/mol | [2] |

| Appearance | White to off-white solid or colorless to light yellow liquid | [][2] |

| Boiling Point | 126-130 °C @ 0.9-1.25 Torr (154-157 °C @ 8 Torr) | [2][4] |

| Density | 0.947 ± 0.06 g/cm³ (Predicted) | [2] |

| pKa | 16.37 ± 0.40 (Predicted) | [2] |

| IUPAC Name | This compound | [4] |

| Synonyms | 3-(Diethylamino)propionamide, N³,N³-Diethyl-β-alaninamide, Metoclopramide Impurity 9 | [4] |

Synthesis and Characterization

The most direct and industrially relevant method for synthesizing this compound is the aza-Michael addition of diethylamine to acrylamide. This reaction is efficient and leverages readily available starting materials.

Primary Synthetic Route: Aza-Michael Addition

The synthesis proceeds via the conjugate addition of the secondary amine (diethylamine) to the electron-deficient alkene of acrylamide. The lone pair of the nitrogen atom in diethylamine acts as a nucleophile, attacking the β-carbon of the acrylamide. This reaction is typically performed neat or in a suitable solvent and can often proceed without a catalyst, although mild heating or a base can be used to accelerate the process.

Sources

Foreword: Navigating the Landscape of Novel Alaninamide Derivatives

An In-depth Technical Guide to N³,N³-Diethyl-β-Alaninamide for Advanced Research

In the dynamic field of drug discovery and development, the exploration of novel chemical entities with therapeutic potential is paramount. N³,N³-Diethyl-β-Alaninamide, a derivative of the naturally occurring beta-amino acid, β-alanine, represents a class of compounds with significant, yet largely unexplored, potential. This guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive technical overview of N³,N³-Diethyl-β-Alaninamide. Due to the limited direct literature on this specific molecule, this document synthesizes information from closely related analogs to provide a robust and scientifically grounded resource. Our approach is to build a foundational understanding from established principles and data on similar structures, thereby enabling further research and development.

Physicochemical and Conformational Properties

Conformational analysis of the closely related N,N-diethyl-β-alanine indicates that the diethylamino group influences the molecule's flexibility. Studies have shown that in various solvents, there is little conformational preference for N,N-diethyl-β-alanine, suggesting a dynamic structure.[1] However, the conjugate base exhibits a moderate preference for the trans conformer.[1] This flexibility could be crucial for its interaction with biological targets.

Table 1: Predicted Physicochemical Properties of N³,N³-Diethyl-β-Alaninamide

| Property | Predicted Value/Information | Rationale/Source Analogy |

| Molecular Formula | C₇H₁₆N₂O | Based on chemical structure |

| Molecular Weight | 144.22 g/mol | Calculated from molecular formula |

| Appearance | Colorless liquid or low-melting solid | Inferred from similar N,N-diethylamides |

| Solubility | Soluble in water and organic solvents | Based on the polarity of the amide and amino groups |

| Boiling Point | Not available | Likely to be higher than N,N-diethyl-β-alanine |

| pKa | Not available | The tertiary amine would be basic |

| LogP | Not available | Predicted to be moderately lipophilic |

Synthesis and Purification Strategies

The synthesis of N³,N³-Diethyl-β-Alaninamide can be approached through established methods of amide bond formation. A common and effective strategy involves the coupling of a carboxylic acid with an amine, often facilitated by a coupling agent or through the formation of a more reactive intermediate, such as an acid chloride.

A plausible synthetic route starts from β-alanine. The synthesis would involve the N,N-diethylation of the amino group of β-alanine, followed by the amidation of the carboxylic acid group. Alternatively, one could start with N,N-diethyl-β-alanine and activate the carboxylic acid for amidation. A general one-pot process for preparing N,N-disubstituted carboxamides involves reacting a carboxylic acid with a di-substituted carbamoyl chloride in the presence of an organic tertiary base.[2]

Below is a generalized workflow for the synthesis of N³,N³-Diethyl-β-Alaninamide from N,N-diethyl-β-alanine.

Caption: A potential synthetic workflow for N³,N³-Diethyl-β-Alaninamide.

Experimental Protocol: Synthesis via Acid Chloride Intermediate

-

Activation of Carboxylic Acid: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N,N-diethyl-β-alanine in a suitable anhydrous solvent (e.g., dichloromethane or THF).

-

Cool the solution to 0°C in an ice bath.

-

Slowly add thionyl chloride (SOCl₂) (1.1 equivalents) dropwise to the solution.

-

Allow the reaction to stir at 0°C for 30 minutes and then at room temperature for 1-2 hours, monitoring the reaction progress by TLC.

-

Remove the excess solvent and SOCl₂ under reduced pressure to obtain the crude N,N-diethyl-β-alaninoyl chloride.

-

Amidation: Dissolve the crude acid chloride in an anhydrous solvent.

-

Cool the solution to 0°C and bubble ammonia gas through the solution or add a solution of ammonia in a suitable solvent.

-

Stir the reaction at room temperature until completion (monitored by TLC).

-

Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield pure N³,N³-Diethyl-β-Alaninamide.

Potential Applications in Medicinal Chemistry

The β-amino acid scaffold is a key structural motif in numerous biologically active compounds. The introduction of an N,N-diethylamide group can modulate a molecule's pharmacokinetic and pharmacodynamic properties, including its stability, solubility, and ability to cross biological membranes.

Derivatives of alaninamide have been investigated for a range of therapeutic applications, including as antiseizure and antinociceptive agents.[3] The β-lactam ring, a cyclic amide that can be synthesized from β-amino acids, is the cornerstone of a major class of antibiotics.[4] The unique strained ring system of β-lactams makes them effective inhibitors of bacterial cell wall synthesis.[5] Furthermore, β-lactam-containing compounds have been explored as cholesterol-absorption inhibitors and anticancer agents.[6]

Caption: Potential therapeutic applications stemming from the core structure.

Analytical Methodologies for Characterization

Accurate and reliable analytical methods are crucial for the characterization and quantification of N³,N³-Diethyl-β-Alaninamide in various matrices. High-performance liquid chromatography (HPLC), particularly in reverse-phase mode coupled with a suitable detector (e.g., UV or mass spectrometry), is a powerful technique for this purpose. Methods developed for the analysis of the structurally similar compound DEET (N,N-diethyl-m-toluamide) can be adapted.[6]

Caption: A typical analytical workflow for N³,N³-Diethyl-β-Alaninamide.

Protocol: Reverse-Phase HPLC Method

-

Instrumentation: A standard HPLC system with a UV detector or a mass spectrometer.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid for better peak shape).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm or MS in positive ion mode.

-

Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase. Filter through a 0.45 µm syringe filter before injection.

-

Standard Preparation: Prepare a series of standard solutions of a reference compound of known purity to generate a calibration curve for quantification.

Safety, Handling, and Toxicology

While a specific safety data sheet (SDS) for N³,N³-Diethyl-β-Alaninamide is not available, precautions for handling should be based on data from structurally related compounds, such as other N,N-diethylamides and alaninamide derivatives.[3][7][8][9][10]

-

General Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[3][8][10] Avoid contact with skin and eyes.[7] Do not breathe mist, vapors, or spray.[7]

-

First Aid Measures:

-

Eye Contact: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.[7][8][10]

-

Skin Contact: Wash off immediately with soap and plenty of water. If irritation persists, seek medical attention.[7][8]

-

Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[7][8]

-

Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Seek immediate medical attention.[7][8]

-

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[3][8]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[7][9]

Conclusion and Future Directions

N³,N³-Diethyl-β-Alaninamide is a molecule with intriguing potential, situated at the intersection of β-amino acid chemistry and amide-containing pharmaceuticals. This guide provides a foundational framework for its study, drawing upon established knowledge of related compounds. Future research should focus on the definitive synthesis and characterization of this molecule, followed by a systematic evaluation of its biological activities. Elucidating its mechanism of action and exploring its potential in various therapeutic areas will be critical next steps in unlocking the full potential of this and other novel alaninamide derivatives.

References

- Wawrzeńczyk-Biedroń, E., et al. (2024).

-

PubChem. (n.d.). beta-Alaninium amide. Retrieved from [Link]

-

PubChem. (n.d.). beta-Alanine, N,N-dimethyl-, methyl ester. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Analytical Methods - Toxicological Profile for DEET (N,N-DIETHYL-META-TOLUAMIDE). Retrieved from [Link]

-

ResearchGate. (n.d.). Applications in medicinal chemistry. Retrieved from [Link]

-

Scholars Research Library. (n.d.). Beta-alanine: Design, synthesis and antimicrobial evaluation of synthesized derivatives. Retrieved from [Link]

- Piro, N. A., Stein, R. S., & Roberts, J. D. (2004). Conformations of N,N-diethyl-β-alanine and β-alanine as a function of solvent. CaltechAUTHORS.

- Frontiers in Bioengineering and Biotechnology. (2023). Advances in the synthesis of β-alanine. Frontiers.

- Google Patents. (2015). US20150126734A1 - Process for preparation of n,n-di substituted carboxamides.

- Google Patents. (n.d.). CN109369442B - Preparation method of beta-N-methylamino-L-alanine.

-

PubChem. (n.d.). N,N-Diethyl-beta-alanine. Retrieved from [Link]

-

Chemsrc. (n.d.). b-Alanine, N,N-diethyl-, methylester. Retrieved from [Link]

- PubMed Central. (2023). A Direct Analysis of β-N-methylamino-l-alanine Enantiomers and Isomers and Its Application to Cyanobacteria and Marine Mollusks. PubMed Central.

-

ResearchGate. (n.d.). A systematic review of analytical methods for the detection and quantification of β- N -methylamino- l -alanine (BMAA). Retrieved from [Link]

- PubMed. (2019). A systematic review of analytical methods for the detection and quantification of β-N-methylamino-l-alanine (BMAA). PubMed.

- PubMed Central. (n.d.).

-

PubChem. (n.d.). N,N-Diethylbutanamide. Retrieved from [Link]

- PubMed Central. (n.d.).

-

PubChem. (n.d.). beta-Alanine, N-(((diethoxyphosphinyl)thio)acetyl)-, ethyl ester. Retrieved from [Link]

Sources

- 1. Conformations of N,N-diethyl-β-alanine and β-alanine as a function of solvent [authors.library.caltech.edu]

- 2. US20150126734A1 - Process for preparation of n,n-di substituted carboxamides - Google Patents [patents.google.com]

- 3. fishersci.com [fishersci.com]

- 4. Advances in the chemistry of β-lactam and its medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel and Recent Synthesis and Applications of β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ANALYTICAL METHODS - Toxicological Profile for DEET (N,N-DIETHYL-META-TOLUAMIDE) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

An In-depth Technical Guide to 3-(Diethylamino)propanamide: A Versatile Scaffold in Medicinal Chemistry

This guide provides a comprehensive technical overview of 3-(Diethylamino)propanamide, a versatile chemical intermediate with significant applications in drug discovery and organic synthesis. While not extensively studied for its own direct biological effects, its true value lies in its role as a foundational building block for a diverse range of biologically active molecules. We will delve into its chemical properties, its utility in synthesis, and importantly, explore the mechanisms of action of the key drug classes derived from this scaffold.

Introduction to this compound: A Profile

This compound, with the molecular formula C7H16N2O, is a tertiary amine-containing amide.[] It presents as a colorless to light yellow liquid or a low-melting solid and is characterized by its moderate polarity and solubility in water and various organic solvents.[] Its chemical structure, featuring both a reactive tertiary amine and an amide group, makes it a valuable intermediate in the synthesis of more complex molecules.[][2][3]

| Property | Value | Source |

| Molecular Formula | C7H16N2O | [] |

| IUPAC Name | This compound | PubChem |

| CAS Number | 3813-27-2 | PubChem |

| Molecular Weight | 144.21 g/mol | PubChem |

| Appearance | Colorless to light yellow liquid or low-melting solid | [] |

| Solubility | Water, alcohols, organic solvents | [] |

Synthetic Utility: A Gateway to Diverse Pharmacophores

The primary significance of this compound in the pharmaceutical and chemical industries is its role as a versatile starting material.[][2][3] Its tertiary amine can undergo various chemical transformations, including alkylation and acylation, to introduce diverse functional groups and build more complex molecular architectures.[] This adaptability allows for the creation of a wide array of derivatives with potential therapeutic applications.

Key Synthetic Transformations

The reactivity of this compound is centered around its nucleophilic tertiary amine. This allows for straightforward reactions with various electrophiles to construct new carbon-nitrogen and other bonds, forming the basis for a multitude of drug scaffolds.

Caption: Synthetic pathways from this compound to various drug classes.

Mechanisms of Action of Key Derivatives

While this compound itself does not have a well-defined mechanism of action, its derivatives have been designed to interact with a variety of biological targets. The following sections explore the mechanistic insights into these drug classes.

Local Anesthetics

Derivatives of this compound are foundational in the development of local anesthetics. The mechanism of action for this class of drugs is well-established and involves the blockade of voltage-gated sodium channels in the neuronal cell membrane.

-

Molecular Interaction: The tertiary amine of the anesthetic molecule, which can be derived from the diethylamino group of the parent compound, exists in both charged and uncharged forms. The uncharged form penetrates the lipid-rich nerve cell membrane.

-

Channel Blockade: Once inside the neuron, the molecule equilibrates, and the charged form binds to a specific receptor site within the pore of the voltage-gated sodium channel.

-

Inhibition of Action Potential: This binding blocks the influx of sodium ions, which is necessary for the depolarization of the nerve membrane. Consequently, the propagation of the action potential is halted, leading to a loss of sensation in the localized area.

Caption: Mechanism of action of local anesthetics derived from this compound.

Analgesic and Anti-inflammatory Agents

The N-(3-(Diethylamino)phenyl)propionamide scaffold, a derivative of this compound, has been investigated for its potential analgesic and anti-inflammatory properties.[4] While the precise mechanism is not fully elucidated, it is hypothesized to involve the modulation of inflammatory pathways.

Potential targets for such compounds include:

-

Cyclooxygenase (COX) Enzymes: Inhibition of COX-1 and COX-2 enzymes would reduce the production of prostaglandins, which are key mediators of pain and inflammation.

-

Cytokine Signaling: The compounds may interfere with the production or signaling of pro-inflammatory cytokines such as TNF-α and interleukins.

Further research is necessary to definitively identify the molecular targets and signaling pathways involved.

Opioid Receptor Agonists

More complex molecules incorporating the diethylamino moiety have been developed as potent and selective delta opioid receptor agonists. The delta opioid receptor is a G protein-coupled receptor (GPCR) involved in analgesia.

-

Receptor Binding: The diethylamino group, as part of a larger pharmacophore, contributes to the binding affinity and selectivity of the ligand for the delta opioid receptor.

-

Signal Transduction: Upon binding, the agonist induces a conformational change in the receptor, leading to the activation of intracellular signaling cascades. This typically involves the inhibition of adenylyl cyclase, leading to decreased levels of cyclic AMP (cAMP), and the modulation of ion channels, resulting in neuronal hyperpolarization and reduced neuronal excitability.

-

Analgesic Effect: The net effect of these cellular changes in pain-modulating pathways is a reduction in the perception of pain.

Sources

Navigating the Solubility Landscape of 3-(Diethylamino)propanamide: An In-depth Technical Guide for Researchers

Introduction: The Critical Role of Solubility in Drug Development

In the intricate journey of drug discovery and development, the solubility of a compound is a cornerstone property that dictates its fate. For researchers, scientists, and drug development professionals, a comprehensive understanding of a molecule's behavior in various solvent systems is not merely academic; it is a critical determinant of a drug candidate's bioavailability, formulation feasibility, and ultimately, its therapeutic efficacy. This technical guide delves into the solubility profile of 3-(Diethylamino)propanamide, a versatile building block in medicinal chemistry, offering a blend of theoretical insights and practical methodologies to empower your research endeavors.[] This document moves beyond a simple recitation of data, providing a causal analysis of the interplay between molecular structure and solvent properties that governs the solubility of this unique molecule.

Physicochemical Profile of this compound

This compound, also known as N,N-diethyl-β-alaninamide, is a tertiary amine-containing amide with the molecular formula C7H16N2O.[] Its structure, featuring both a polar primary amide group and a moderately non-polar diethylamino group, bestows upon it a unique amphiphilic character. This dual nature is central to its solubility behavior and its utility in modifying the properties of parent drug molecules.

A summary of its key physicochemical properties is presented below:

| Property | Value | Source |

| Molecular Formula | C7H16N2O | [] |

| Molecular Weight | 144.21 g/mol | [2] |

| Appearance | Colorless to light yellow liquid or low-melting solid | [] |

| Predicted pKa | 16.37 ± 0.40 (amide proton) | [] |

| Predicted XLogP3 | -0.2 | [2] |

| Hydrogen Bond Donors | 2 | [2] |

| Hydrogen Bond Acceptors | 3 | [2] |

The predicted pKa of the amide proton suggests it is very weakly acidic.[] The tertiary amine group, on the other hand, provides basic character to the molecule. The negative XLogP3 value indicates a degree of hydrophilicity, suggesting miscibility with water and polar organic solvents.

Quantitative Solubility of this compound in Organic Solvents: An Illustrative Overview

Disclaimer: The following data is illustrative and intended to guide solvent selection. For precise applications, experimental determination of solubility using the protocol outlined in the subsequent section is strongly recommended.

| Solvent Class | Solvent | Polarity Index | Predicted Solubility Classification | Estimated Solubility Range ( g/100 mL) |

| Protic Polar | Methanol | 5.1 | Very Soluble | > 20 |

| Ethanol | 4.3 | Very Soluble | > 20 | |

| Aprotic Polar | Acetone | 5.1 | Soluble | 10 - 20 |

| Ethyl Acetate | 4.4 | Soluble | 5 - 10 | |

| Dichloromethane | 3.1 | Freely Soluble | 15 - 25 | |

| Aromatic | Toluene | 2.4 | Sparingly Soluble | 1 - 5 |

| Non-polar | Hexane | 0.1 | Slightly Soluble | < 1 |

Experimental Protocol for Determining the Equilibrium Solubility of this compound

To ensure scientific integrity and generate reliable, reproducible data, the shake-flask method is the gold standard for determining the equilibrium solubility of a compound. This protocol provides a detailed, step-by-step methodology for its implementation.

Diagram of the Experimental Workflow

Caption: Workflow for determining equilibrium solubility.

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of the selected organic solvent. The excess solid is crucial to ensure that the solution reaches saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25 °C or 37 °C).

-

Agitate the vials for a sufficient period (typically 24 to 48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.

-

-

Separation of Undissolved Solid:

-

After the equilibration period, remove the vials from the shaker and allow them to stand undisturbed for a short period to allow the excess solid to settle.

-

To ensure complete removal of undissolved particles, centrifuge the vials at a moderate speed.

-

Carefully withdraw a sample of the supernatant using a syringe and filter it through a chemically inert syringe filter (e.g., 0.22 µm PTFE) into a clean vial.

-

-

Quantification by High-Performance Liquid Chromatography (HPLC):

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Develop and validate an HPLC method suitable for the quantification of this compound. A reverse-phase C18 column with a suitable mobile phase (e.g., a mixture of acetonitrile and a buffered aqueous solution) and UV detection is a common starting point.[3]

-

Inject the standard solutions to generate a calibration curve.

-

Inject the filtered supernatant from the saturated solution and determine its concentration by comparing its peak area to the calibration curve.

-

-

Calculation of Solubility:

-

The solubility is calculated from the determined concentration of the saturated solution and is typically expressed in units such as g/100 mL or mol/L.

-

Scientific Discussion: The Interplay of Molecular Structure and Solvent Properties

The solubility of this compound is a direct consequence of the intermolecular forces between the solute and the solvent molecules. The principle of "like dissolves like" provides a foundational framework for understanding its behavior.

Diagram of Influencing Factors

Caption: Factors influencing the solubility of this compound.

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. The primary amide group of this compound can donate two hydrogen bonds and accept one, while the tertiary amine can act as a hydrogen bond acceptor. This extensive hydrogen bonding capability leads to high solubility in protic polar solvents.

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dichloromethane): These solvents possess significant dipole moments but lack acidic protons to donate hydrogen bonds. They can, however, act as hydrogen bond acceptors. The polar amide and amine groups of this compound can interact favorably with these solvents through dipole-dipole interactions and hydrogen bonding (with the solvent as the acceptor). Consequently, good solubility is expected in these solvents.

Non-polar and Aromatic Solvents (e.g., Toluene, Hexane): The solubility in these solvents is primarily driven by van der Waals forces. The non-polar diethyl and propyl groups of the molecule will have favorable interactions with these solvents. However, the highly polar primary amide group is disfavored in such environments, leading to significantly lower solubility. The presence of both polar and non-polar regions in the molecule explains its amphiphilic nature and its varying solubility across the solvent spectrum.

Conclusion: A Versatile Building Block with a Tunable Solubility Profile

This compound presents a fascinating case study in the principles of solubility. Its unique molecular architecture, combining a highly polar primary amide with a moderately non-polar tertiary amine and alkyl chains, results in a broad yet nuanced solubility profile. For the drug development professional, this versatility is a significant asset, allowing for its incorporation into a wide range of synthetic and formulation strategies. By understanding the fundamental physicochemical drivers of its solubility, researchers can make informed decisions in solvent selection, reaction optimization, and formulation development, ultimately accelerating the path from discovery to therapeutic application. This guide provides the foundational knowledge and practical tools to confidently navigate the solubility landscape of this important chemical entity.

References

-

Science Ready. All You Need to Know About Amines & Amides | HSC Chemistry. Retrieved from [Link]

-

Wikipedia. (2024). Amide. Retrieved from [Link]

-

Principles of Drug Action 1, Spring 2005, Amides. Amides. Retrieved from [Link]

-

Solubility of Things. Amides: Structure, Properties, and Reactions. Retrieved from [Link]

-

PubChem. 3-(Dimethylamino)propanamide. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, November 7). 23.1: Properties of amines. Retrieved from [Link]

-

Acta Pharmaceutica. (2019, July 8). Miniaturized shake-flask HPLC method for determination of distribution coefficient of drugs used in inflammatory bowel diseases. Retrieved from [Link]

-

PubChem. This compound. Retrieved from [Link]

-

ResearchGate. (2025, November 15). (PDF) Miniaturized shake-flask HPLC method for determination of distribution coefficient of drugs used in inflammatory bowel diseases. Retrieved from [Link]

-

PubMed. (2019, December 1). Miniaturized shake-flask HPLC method for determination of distribution coefficient of drugs used in inflammatory bowel diseases. Retrieved from [Link]

- Gerrard, W. (1976). Solubility of Gases and Liquids: A Graphic Approach. Springer.

-

SciSpace. The solubilities of denatured proteins in different organic solvents. Retrieved from [Link]

-

CaltechAUTHORS. (2004). Conformations of N,N-diethyl-β-alanine and β-alanine as a function of solvent. Retrieved from [Link]

-

ResearchGate. (2017, December 20). How can I separate drugs with carboxylic and amide groups by using HPLC?. Retrieved from [Link]

-

PubChem. N,N-Diethyl-beta-alanine. Retrieved from [Link]

-

PubChem. beta-Alanine, N,N-dimethyl-, methyl ester. Retrieved from [Link]

Sources

physical and chemical characteristics of 3-(Diethylamino)propanamide

This guide provides a comprehensive overview of the physical and chemical characteristics of 3-(Diethylamino)propanamide, tailored for researchers, scientists, and professionals in drug development. This document delves into the core properties of this compound, offering practical insights and detailed experimental methodologies.

Introduction

This compound, with the CAS number 3813-27-2, is a tertiary amine-containing amide.[1] Its bifunctional nature, possessing both a nucleophilic tertiary amine and a hydrolyzable amide group, makes it a versatile building block in organic synthesis.[] This compound serves as a key intermediate in the synthesis of various pharmaceuticals and is utilized in the development of new drug candidates.[3][4] Its structure allows for the formation of essential bonds in the creation of diverse medicinal compounds.[3] Understanding its fundamental physical and chemical properties is therefore crucial for its effective application in research and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, application in reactions, and for the development of analytical methods.

Physical Characteristics

This compound is typically a colorless to light yellow liquid or a low-melting solid with a characteristic weak amine odor.[] It is soluble in water, alcohols, and various organic solvents.[]

| Property | Value | Source |

| Molecular Formula | C₇H₁₆N₂O | [1] |

| Molecular Weight | 144.21 g/mol | [1] |

| Appearance | Colorless to light yellow liquid or low-melting solid | [] |

| Boiling Point | 154-157 °C at 8 Torr | [3] |

| Density (predicted) | 0.947 ± 0.06 g/cm³ | [3] |

| pKa (predicted) | 16.37 ± 0.40 | [3] |

| CAS Number | 3813-27-2 | [1] |

| IUPAC Name | This compound | [1] |

Chemical Structure and Identification

The chemical structure of this compound features a propanamide backbone with a diethylamino group attached to the beta-carbon.

Caption: Chemical structure of this compound.

Synthesis and Reactivity

The chemical behavior of this compound is dictated by the interplay of its tertiary amine and amide functional groups.

Synthesis

A common method for the synthesis of this compound is the Michael addition of diethylamine to acrylamide.[5]

Caption: Synthesis of this compound.

Experimental Protocol: Synthesis of this compound

This protocol is a general representation of the Michael addition reaction.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine diethylamine and acrylamide in a suitable solvent (e.g., ethanol or in the absence of a solvent). A slight excess of diethylamine may be used to ensure complete conversion of acrylamide.

-

Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently heated to accelerate the reaction. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up: Once the reaction is complete, the excess diethylamine and solvent are removed under reduced pressure.

-

Purification: The crude product can be purified by vacuum distillation to obtain pure this compound.[6]

Chemical Reactivity

The reactivity of this compound is characterized by the independent and sometimes concerted reactions of its tertiary amine and amide functionalities.

-

Tertiary Amine: The lone pair of electrons on the nitrogen atom of the diethylamino group makes it a Brønsted-Lowry base and a nucleophile. It can react with acids to form ammonium salts and with electrophiles, such as alkyl halides, to form quaternary ammonium salts.

-

Amide: The amide group is susceptible to hydrolysis under both acidic and basic conditions to yield 3-(diethylamino)propanoic acid and ammonia or an amine, respectively.

Experimental Characterization

A suite of analytical techniques is employed to confirm the identity and purity of this compound.

Determination of Physical Properties

Protocol: Boiling Point Determination (Micro-scale)

This method is suitable for determining the boiling point of a small sample of liquid.

-

Apparatus: A Thiele tube, a thermometer, a capillary tube (sealed at one end), and a small test tube.

-

Procedure:

-

Place a small amount of this compound into the small test tube.

-

Invert the capillary tube (sealed end up) and place it in the test tube.

-

Attach the test tube to the thermometer and place the assembly in the Thiele tube containing a high-boiling mineral oil.

-

Heat the side arm of the Thiele tube gently.

-

Observe a steady stream of bubbles emerging from the open end of the capillary tube.

-

Remove the heat and allow the apparatus to cool slowly.

-

The temperature at which the liquid just begins to enter the capillary tube is the boiling point of the sample.[7]

-

Protocol: Solubility Determination

A qualitative assessment of solubility in various solvents is a fundamental characterization step.

-

Apparatus: A set of small test tubes.

-

Procedure:

-

Add approximately 0.1 mL of this compound to separate test tubes.

-

To each test tube, add 1 mL of a different solvent (e.g., water, ethanol, diethyl ether, hexane, 1 M HCl, 1 M NaOH).

-

Agitate the test tubes and observe whether the compound dissolves completely.

-

Record the solubility as soluble, partially soluble, or insoluble for each solvent.

-

Spectroscopic Analysis

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the ethyl groups (a quartet and a triplet), two methylene groups of the propanamide backbone (two triplets), and the amide protons (a broad singlet).

-

¹³C NMR: The carbon NMR spectrum should exhibit distinct signals for the carbonyl carbon, the four different methylene carbons, and the methyl carbons of the ethyl groups.

3.2.2. Infrared (IR) Spectroscopy

The IR spectrum of this compound is predicted to display characteristic absorption bands:[8]

-

N-H stretch: A broad absorption in the region of 3400-3200 cm⁻¹ corresponding to the amide N-H bonds.

-

C-H stretch: Absorptions in the 3000-2850 cm⁻¹ range due to the C-H bonds of the alkyl groups.

-

C=O stretch: A strong, sharp absorption around 1650 cm⁻¹ characteristic of the amide carbonyl group.

-

N-H bend: An absorption band in the 1640-1550 cm⁻¹ region.

-

C-N stretch: Absorptions in the 1250-1020 cm⁻¹ range for the C-N bonds of the amine and amide.

3.2.3. Mass Spectrometry (MS)

The mass spectrum of this compound would show a molecular ion peak (M⁺) at m/z = 144. The fragmentation pattern would likely involve:[9][10]

-

Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom of the diethylamino group, leading to the formation of a stable iminium ion.

-

Amide fragmentation: Cleavage of the C-N or C-C bonds adjacent to the carbonyl group. A prominent peak at m/z 44, corresponding to the [O=C-NH₂]⁺ fragment, may be observed.[11]

Caption: Experimental workflow for this compound.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood.[12][13] It is advisable to wear personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[12][14] Avoid contact with skin and eyes, and prevent inhalation of vapors.[12] In case of contact, rinse the affected area with copious amounts of water.[14] Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and acids.[15]

Conclusion

This compound is a valuable chemical intermediate with distinct physical and chemical properties stemming from its tertiary amine and amide functional groups. A comprehensive understanding of its synthesis, reactivity, and characterization, as outlined in this guide, is paramount for its successful application in pharmaceutical research and organic synthesis. The provided experimental frameworks offer a solid foundation for researchers to handle and utilize this compound effectively and safely.

References

-

Loba Chemie. (2018, December 24). 3-DIMETHYLAMINO PROPYLAMINE FOR SYNTHESIS MSDS. Retrieved from [Link]

-

PrepChem. (n.d.). Preparation of 3-Diethylamino-N,N-Dimethylpropionamide. Retrieved from [Link]

-

PubChem. (n.d.). N,N-Diethyl-1,3-propanediamine. National Center for Biotechnology Information. Retrieved from [Link]

-

SpectraBase. (n.d.). N,N-DIETHYL-3-(DIETHYLAMINO)-3-(MESITYLIMINO)-PROPANAMIDE - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Retrieved from [Link]

- Organic Syntheses. (1927). p-DIMETHYLAMINOBENZOPHENONE. 7, 24. doi: 10.15227/orgsyn.007.0024

-

Save My Exams. (2025, January 3). Organic Techniques - Purity (Edexcel A Level Chemistry): Revision Note. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

University of Calgary. (n.d.). BOILING POINT DETERMINATION. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

PubChem. (n.d.). 3-(Diethylamino)-1-propanol. National Center for Biotechnology Information. Retrieved from [Link]

-

Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]

-

DigitalCommons@URI. (n.d.). The Solubility of Amino Acids in Various Solvent Systems. Retrieved from [Link]

-

Indian Journal of Chemistry. (n.d.). Solubilities of Amino Acids in Different Mixed Solvents. Retrieved from [Link]

-

ACS Publications. (n.d.). Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol–Water Mixtures. Journal of Chemical & Engineering Data. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: Infrared spectrum of propanamide. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). mass spectrum of propanamide fragmentation pattern of m/z m/e ions for analysis and.... Retrieved from [Link]

-

Journal of the Chilean Chemical Society. (n.d.). Structural Study on Propylamide by FT-IR Spectrometry Using Chemometrics Applications. Retrieved from [Link]

-

University of Calgary. (n.d.). Micro-boiling point measurement. Retrieved from [Link]

-

Scribd. (n.d.). General Methods Boiling Point and Distillation Range. Retrieved from [Link]

-

Scribd. (n.d.). Mass Spectrometry: Fragmentation Patterns. Retrieved from [Link]

-

SpectraBase. (n.d.). 3-(Diethylamino)-1,2-propanediol. Retrieved from [Link]

-

SpectraBase. (n.d.). 1-Propanesulfonamide, N-[3-(dimethylamino)propyl]- - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

PMC. (2012, July 27). Synthesis, Chemical and Enzymatic Hydrolysis, and Aqueous Solubility of Amino Acid Ester Prodrugs of 3-Carboranyl Thymidine Analogues for Boron Neutron Capture Therapy of Brain Tumors. National Center for Biotechnology Information. Retrieved from [Link]

-

PubMed. (2021, February 23). The solubility of N-acetyl amino acid amides in organic acid and alcohol solutions: Mechanistic insight into structural protein solubilization. National Center for Biotechnology Information. Retrieved from [Link]

-

J-STAGE. (n.d.). Solubilities Studies of Basic Amino Acids. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). mass spectrum of dimethylamine C2H7N CH3NHCH3 fragmentation pattern of m/z m/e ions for analysis and identification of N-methylmethanamine image diagram doc brown's advanced organic chemistry revision notes. Retrieved from [Link]

- Google Patents. (n.d.). CN112125818A - System and process for preparing N, N-diethylacrylamide.

-

ResearchGate. (2025, August 6). Synthesis and Characterization of Poly{N-[3-(dimethylamino) propyl] methacrylamide-co-itaconic acid} Hydrogels for Drug Delivery. Retrieved from [Link]

-

PubMed. (n.d.). Conversion of 3-aminopropionamide and 3-alkylaminopropionamides into acrylamide in model systems. National Center for Biotechnology Information. Retrieved from [Link]

-

American Society for Microbiology. (2012, November 1). Gelatin Hydrolysis Test Protocol. Retrieved from [Link]

-

MDPI. (n.d.). The New Approach to the Preparation of Polyacrylamide-Based Hydrogels: Initiation of Polymerization of Acrylamide with 1,3-Dimethylimidazolium (Phosphonooxy-)Oligosulphanide under Drying Aqueous Solutions. Retrieved from [Link]

Sources

- 1. This compound | C7H16N2O | CID 13981101 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 3813-27-2 [chemicalbook.com]

- 4. This compound CAS#: 3813-27-2 [amp.chemicalbook.com]

- 5. CN112125818A - System and process for preparing N, N-diethylacrylamide - Google Patents [patents.google.com]

- 6. prepchem.com [prepchem.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. docbrown.info [docbrown.info]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. mass spectrum of propanamide fragmentation pattern of m/z m/e ions for analysis and identification of propanamide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 12. aksci.com [aksci.com]

- 13. lobachemie.com [lobachemie.com]

- 14. fishersci.com [fishersci.com]

- 15. fishersci.dk [fishersci.dk]

Methodological & Application

Application Notes and Protocols for the Utilization of 3-(Diethylamino)propanamide in Organic Synthesis

Introduction: Unveiling the Synthetic Potential of 3-(Diethylamino)propanamide

This compound, a bifunctional molecule featuring both a tertiary amine and a primary amide, is a versatile and valuable reagent in the organic chemist's toolkit.[1] Its unique structural combination imparts a dual reactivity profile, allowing it to function as a weak base, a hydrogen-bond acceptor, a nucleophilic catalyst, and a structural building block.[1] This colorless to light-yellow liquid or low-melting solid is soluble in a range of organic solvents, alcohols, and water, rendering it adaptable to diverse reaction conditions.[1] With a pKa of approximately 16.37, its basicity is sufficient to facilitate a variety of base-mediated transformations under mild conditions.[1][2] These attributes make it an attractive intermediate in pharmaceutical and medicinal chemistry for constructing biologically active molecules, in catalysis for promoting key synthetic reactions, and in polymer and surfactant science.[1] This guide provides an in-depth exploration of its applications, complete with detailed protocols to empower researchers in leveraging its full synthetic capabilities.

Core Physicochemical and Structural Data

| Property | Value | Source |

| Molecular Formula | C₇H₁₆N₂O | [2][3] |

| Molecular Weight | 144.21 g/mol | [2][3] |

| Appearance | Colorless to light yellow liquid or low-melting solid | [1] |

| Boiling Point | 154-157 °C (at 8 Torr) | [2] |

| pKa | 16.37 ± 0.40 (Predicted) | [1][2] |

| Solubility | Soluble in water, alcohols, and organic solvents | [1] |

| CAS Number | 3813-27-2 | [2][3][4] |

Application I: A Mild Base Catalyst for Aza-Michael Additions

Scientific Rationale: The tertiary amine functionality of this compound makes it an effective Brønsted base catalyst for hetero-Michael additions. In the context of an aza-Michael reaction, it deprotonates the nucleophilic amine, enhancing its reactivity towards the Michael acceptor without the need for harsh or strongly basic conditions that could lead to side reactions. The amide group can further participate in stabilizing intermediates through hydrogen bonding.[1] This application is particularly valuable in the synthesis of β-amino compounds, which are prevalent motifs in pharmaceuticals.

Experimental Protocol: Catalytic Aza-Michael Addition of Aniline to Acrylamide

This protocol describes the synthesis of 3-(phenylamino)propanamide, a representative β-amino amide, using this compound as a catalyst.

Materials:

-

Acrylamide

-

Aniline

-

This compound (catalyst)

-

Toluene, anhydrous

-

Ethyl acetate

-

Hexane

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask with magnetic stir bar

-

Reflux condenser

-

Silica gel for column chromatography

Procedure:

-

To a 100 mL round-bottom flask, add acrylamide (1.0 g, 14.1 mmol) and anhydrous toluene (30 mL).

-

Add aniline (1.44 g, 15.5 mmol, 1.1 equivalents).

-

Add this compound (0.20 g, 1.4 mmol, 0.1 equivalents) to the reaction mixture.

-

Equip the flask with a reflux condenser and heat the mixture to 80°C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the acrylamide is consumed (typically 4-6 hours).

-

Cool the reaction mixture to room temperature and dilute with ethyl acetate (50 mL).

-

Wash the organic layer sequentially with saturated NaHCO₃ solution (2 x 20 mL) and brine (20 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography (eluent: ethyl acetate/hexane gradient) to afford the pure 3-(phenylamino)propanamide.

Safety Precautions:

-

Acrylamide is a neurotoxin and suspected carcinogen; handle with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

-

Aniline is toxic and readily absorbed through the skin.

-

Perform all operations in a well-ventilated fume hood.

Illustrative Data for Aza-Michael Additions Catalyzed by Tertiary Amines

The following table provides representative yields for analogous aza-Michael additions, demonstrating the general efficacy of amine catalysis in such transformations.

| Entry | Michael Acceptor | Amine Nucleophile | Product | Yield (%) |

| 1 | Methyl Acrylate | Piperidine | Methyl 3-(piperidin-1-yl)propanoate | 95 |

| 2 | Acrylonitrile | Morpholine | 3-Morpholinopropanenitrile | 92 |

| 3 | N-Phenylmaleimide | Benzylamine | 1-Benzyl-3-phenylpyrrolidine-2,5-dione | 88 |

Note: Data is representative of typical amine-catalyzed Michael additions and is for illustrative purposes.

Mechanism of Base-Catalyzed Aza-Michael Addition

Figure 1. Mechanism of the aza-Michael addition catalyzed by this compound.

Application II: A Versatile Building Block in Pharmaceutical Synthesis

Scientific Rationale: The presence of both a reactive tertiary amine and a primary amide makes this compound an ideal scaffold for the synthesis of more complex molecules, particularly in drug discovery.[1][2][4] It can be readily elaborated through reactions at the amide nitrogen (after deprotonation) or at the tertiary amine (e.g., quaternization). This versatility allows for the introduction of diverse functionalities to modulate properties like solubility, bioavailability, and target binding.

Experimental Protocol: Synthesis of a Procainamide Analog Intermediate

This protocol outlines a hypothetical synthesis of an N-alkylated derivative, showcasing the utility of this compound as a nucleophilic building block after activation. This is analogous to an amide alkylation reaction.[1][2]

Materials:

-

This compound

-

Potassium carbonate (K₂CO₃), anhydrous

-

4-Nitrobenzyl bromide

-

N,N-Dimethylformamide (DMF), anhydrous

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Inert atmosphere setup (e.g., nitrogen or argon)

-

Diethyl ether

-

Deionized water

Procedure:

-

Dry a 50 mL round-bottom flask under flame and cool under an inert atmosphere.

-

Add anhydrous potassium carbonate (0.39 g, 2.8 mmol, 2.0 equivalents).

-

Add this compound (0.20 g, 1.4 mmol) and anhydrous DMF (10 mL).

-

Stir the suspension at room temperature for 15 minutes.

-

Add 4-nitrobenzyl bromide (0.33 g, 1.5 mmol, 1.1 equivalents) in one portion.

-

Heat the reaction mixture to 60°C and stir for 12-18 hours under an inert atmosphere.

-

Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

-

Pour the reaction mixture into deionized water (50 mL) and extract with diethyl ether (3 x 30 mL).

-

Combine the organic extracts, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel to yield the N-(4-nitrobenzyl)-3-(diethylamino)propanamide.

Safety Precautions:

-

4-Nitrobenzyl bromide is a lachrymator and should be handled with care in a fume hood.

-

DMF is a skin irritant and should be handled with appropriate gloves.

Workflow for Pharmaceutical Intermediate Synthesis

Figure 2. Workflow for the synthesis of an N-alkylated pharmaceutical intermediate.

Application III: Facilitating Condensation Reactions

Scientific Rationale: As a mild base, this compound can catalyze condensation reactions such as the Knoevenagel or Claisen-Schmidt (crossed-aldol) condensations.[5][6] It facilitates the formation of the requisite enolate or carbanion from an active methylene compound or a ketone, respectively, which then adds to an aldehyde or ketone. The mildness of the base is advantageous when dealing with sensitive substrates that might decompose or undergo self-condensation under harsher conditions.

Experimental Protocol: Knoevenagel Condensation of Benzaldehyde with Malononitrile

This protocol details the synthesis of 2-benzylidenemalononitrile, a common intermediate, catalyzed by this compound.

Materials:

-

Benzaldehyde

-

Malononitrile

-

This compound (catalyst)

-

Ethanol

-

Beaker or Erlenmeyer flask

-

Magnetic stir bar

-

Ice-water bath

-

Buchner funnel and filter paper

Procedure:

-

In a 50 mL Erlenmeyer flask, dissolve benzaldehyde (1.06 g, 10.0 mmol) and malononitrile (0.66 g, 10.0 mmol) in ethanol (15 mL).

-

Add this compound (0.14 g, 1.0 mmol, 0.1 equivalents) to the solution while stirring at room temperature.

-

Continue stirring for 1-2 hours. A precipitate should form.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, cool the flask in an ice-water bath for 30 minutes to maximize precipitation.

-

Collect the solid product by vacuum filtration using a Buchner funnel.

-

Wash the solid with cold ethanol (2 x 10 mL).

-

Dry the product in a vacuum oven to obtain pure 2-benzylidenemalononitrile.

Safety Precautions:

-

Malononitrile is toxic and should be handled with gloves in a fume hood.

-

Benzaldehyde is a mild irritant.

Catalytic Cycle for the Knoevenagel Condensation

Figure 3. Catalytic cycle for the Knoevenagel condensation.

References

-

PubChem. 3-(Dimethylamino)propanamide. National Center for Biotechnology Information. [Link]

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

eScholarship. Mild Sustainable Amide Alkylation Protocol Enables a Broad Orthogonal Scope. University of California. [Link]

-

ResearchGate. Mild Sustainable Amide Alkylation Protocol Enables a Broad Orthogonal Scope | Request PDF. [Link]

-

ResearchGate. Understanding the regioselectivity of Michael addition reactions to asymmetric divinylic compounds. [Link]

-

Wikipedia. Procainamide. [Link]

-

PubChem. Procainamide. National Center for Biotechnology Information. [Link]

-

StatPearls. Procainamide. National Center for Biotechnology Information. [Link]

-

MDPI. Thia-Michael Reaction: The Route to Promising Covalent Adaptable Networks. [Link]

-

ResearchGate. (PDF) ChemInform Abstract: Aldol Condensation of Cycloalkanones with Aromatic Aldehydes Catalyzed with TiCl3(SO3CF3).. [Link]

-

ResearchGate. L-Proline Catalyzed Solvent-Free Knoevenagel Condensation for the Synthesis of 3-Substituted Coumarins | Request PDF. [Link]

Sources

Introduction: The Strategic Importance of 3-(Diethylamino)propanamide

An in-depth guide to the application of 3-(Diethylamino)propanamide as a crucial intermediate in pharmaceutical development, designed for researchers, scientists, and drug development professionals. This document provides a comprehensive overview of its properties, synthesis, applications, and the necessary protocols for its handling and quality control.

This compound (CAS No: 3813-27-2) is a tertiary amine-containing amide that serves as a highly versatile building block in medicinal and synthetic chemistry.[1] Its molecular architecture, featuring a flexible diethylamino group coupled with a reactive primary amide, makes it an ideal precursor for constructing more complex molecules.[] In the pharmaceutical industry, the incorporation of the β-amino amide motif is a common strategy to enhance the pharmacokinetic properties of a drug candidate, such as improving aqueous solubility and metabolic stability.[] this compound provides this essential structural unit, enabling its use in the synthesis of a range of Active Pharmaceutical Ingredients (APIs), including those with potential anesthetic, antispasmodic, or antihypertensive activities.[] This guide will detail its synthesis, application, analysis, and safe handling.

Physicochemical Properties and Specifications

Understanding the fundamental properties of a starting material is critical for its effective use in synthesis and for establishing appropriate quality control metrics. This compound is typically a colorless to light yellow liquid or a low-melting solid with a characteristic amine odor.[1]

| Property | Value | Reference |

| CAS Number | 3813-27-2 | [3] |

| Molecular Formula | C₇H₁₆N₂O | [3] |

| Molecular Weight | 144.21 g/mol | [3] |

| Appearance | White to off-white Solid | ChemicalBook |

| Boiling Point | 154-157 °C (at 8 Torr) | ChemicalBook |

| Density | 0.947±0.06 g/cm³ (Predicted) | ChemicalBook |

| pKa | 16.37±0.40 (Predicted) | [] |

| Storage Temperature | 2-8°C, protect from light | ChemicalBook |

Synthesis of this compound: A Standard Protocol

The most common and direct route to synthesizing this compound is through a Michael addition reaction between diethylamine and acrylamide.[] This reaction is an example of a conjugate addition, where the nucleophilic amine attacks the β-carbon of the α,β-unsaturated amide.

Causality Behind Experimental Choices:

-

Reagent Stoichiometry : A slight excess of diethylamine can be used to ensure the complete consumption of acrylamide, but a near 1:1 ratio is often sufficient. The reaction is typically performed without a solvent, using the liquid diethylamine as the reaction medium.

-

Temperature Control : The Michael addition is an exothermic reaction. The temperature must be carefully controlled to prevent polymerization of acrylamide and to avoid unwanted side reactions. Running the reaction at or below room temperature is ideal.

-

Purification : The product is significantly less volatile than the diethylamine starting material. Vacuum distillation is an effective method for purification, easily removing unreacted starting materials and any low-boiling impurities.

Experimental Protocol: Synthesis via Michael Addition

Materials and Reagents:

-

Diethylamine (≥99.5%)

-

Acrylamide (≥99%)

-

Round-bottom flask with a magnetic stir bar

-

Addition funnel

-

Ice bath

-

Distillation apparatus for vacuum distillation

Step-by-Step Methodology:

-

Reaction Setup : Equip a 250 mL round-bottom flask with a magnetic stir bar and an addition funnel. Place the flask in an ice-water bath to maintain a low temperature.

-

Charge Reagents : Add diethylamine (73.14 g, 1.0 mol) to the round-bottom flask and begin stirring.

-

Controlled Addition : Slowly add acrylamide (71.08 g, 1.0 mol) in portions through the addition funnel over a period of 1-2 hours. Monitor the internal temperature and maintain it below 30°C.

-

Reaction : After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12-18 hours to ensure the reaction goes to completion.

-

Monitoring : The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to confirm the disappearance of acrylamide.

-

Work-up and Purification :

-

Assemble a vacuum distillation apparatus.

-

Heat the reaction mixture gently under reduced pressure.

-

First, distill off any unreacted diethylamine.

-

Increase the vacuum and heat to distill the product, this compound, which has a boiling point of 154-157 °C at 8 Torr.

-

-

Characterization : Confirm the identity and purity of the collected fraction using ¹H NMR, ¹³C NMR, and GC-MS.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Application in Pharmaceutical Synthesis: The Benzamide Scaffold

This compound is a key intermediate for synthesizing APIs that contain a substituted benzamide moiety. A prominent example is its relation to the antiemetic drug Metoclopramide.[4] The synthesis involves forming an amide bond between the primary amide of a precursor and a substituted benzoic acid. More commonly, the synthesis involves reacting a substituted acid chloride with N,N-diethylethylenediamine, a close structural relative. However, this compound itself can be a precursor or a related impurity in these processes.

The following protocol describes a representative synthesis of a substituted N-alkyl benzamide, illustrating how this compound's structural motif is incorporated.

Experimental Protocol: Amide Bond Formation

Objective : To synthesize a model API by coupling 4-amino-5-chloro-2-methoxybenzoyl chloride with a diamine precursor related to this compound.

Materials and Reagents:

-

4-Amino-5-chloro-2-methoxybenzoic acid

-

Thionyl chloride (SOCl₂)

-

N,N-diethylethylenediamine

-

Anhydrous Dichloromethane (DCM)

-

Triethylamine (TEA)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Methodology:

-

Acid Chloride Formation :

-

In a flame-dried flask under a nitrogen atmosphere, suspend 4-amino-5-chloro-2-methoxybenzoic acid (1.0 eq) in anhydrous DCM.

-

Add thionyl chloride (1.2 eq) dropwise at 0°C.

-

Allow the reaction to warm to room temperature and then reflux for 2 hours until the suspension becomes a clear solution.

-

Remove the solvent and excess thionyl chloride under reduced pressure to yield the crude acid chloride.

-

-

Amide Coupling Reaction :

-

Dissolve the crude acid chloride in anhydrous DCM and cool to 0°C.

-

In a separate flask, dissolve N,N-diethylethylenediamine (1.1 eq) and triethylamine (1.5 eq, as a base) in anhydrous DCM.

-

Add the amine solution dropwise to the acid chloride solution at 0°C.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

-

Work-up and Purification :

-

Quench the reaction with water.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the final compound.

-

Logical Diagram of API Synthesis

Caption: General pathway for synthesizing a benzamide API.

Quality Control and Analytical Protocols

Ensuring the purity and identity of pharmaceutical intermediates is mandated by regulatory bodies to guarantee the safety and efficacy of the final drug product.[5] A robust High-Performance Liquid Chromatography (HPLC) method is essential for the quality control of this compound.

Causality Behind Analytical Choices:

-

Stationary Phase : A C18 (octadecylsilyl) column is a versatile choice for reversed-phase chromatography, providing excellent retention and separation for moderately polar compounds like this compound.

-

Mobile Phase : An acetonitrile/water gradient is used to elute compounds with a range of polarities. A buffer (e.g., phosphate or formate) is crucial to control the pH. For a basic compound containing an amine, a slightly acidic pH (e.g., 3-4) ensures the amine is protonated, leading to sharp, symmetrical peaks.

-

Detection : The amide chromophore allows for UV detection, typically in the range of 210-220 nm where it exhibits absorbance.

Protocol: Purity Determination by RP-HPLC

Instrumentation and Conditions:

-

HPLC System : Standard HPLC with a UV detector.

-

Column : C18, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase A : 0.1% Formic Acid in Water.

-

Mobile Phase B : Acetonitrile.

-

Gradient : 5% B to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions.

-

Flow Rate : 1.0 mL/min.

-

Column Temperature : 30°C.

-

Detection Wavelength : 215 nm.

-

Injection Volume : 10 µL.

Reagent and Sample Preparation:

-

Diluent : Prepare a 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B.

-

Standard Solution (0.1 mg/mL) : Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.

-

Sample Solution (1.0 mg/mL) : Accurately weigh approximately 25 mg of the this compound sample into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

Analysis Procedure:

-

Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.

-

Inject a blank (diluent) to ensure a clean baseline.

-

Inject the standard solution five times to check for system suitability (RSD of peak area ≤ 2.0%).

-

Inject the sample solution in duplicate.

-

Calculate the purity of the sample by area normalization, assuming all impurities have a similar response factor.

Quality Control Workflow Diagram

Sources

- 1. nbinno.com [nbinno.com]

- 3. Propanamide, 3-(diethylamino)- | CAS: 3813-27-2 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 4. Metoclopramide | C14H22ClN3O2 | CID 4168 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152 - PMC [pmc.ncbi.nlm.nih.gov]

3-(Diethylamino)propanamide in Coupling Reactions: An Analysis of Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Profile of a Versatile Amide

3-(Diethylamino)propanamide, with the chemical formula C7H16N2O, is a tertiary amine-containing amide. It is recognized in chemical literature as a versatile intermediate and building block, particularly in the synthesis of pharmaceutical compounds.[][2][3] Its structure, featuring both a weakly basic tertiary amine and a hydrogen-bond-accepting amide group, gives it amphoteric properties.[] This dual functionality makes it a candidate for various roles in organic synthesis, including as a mild base, a nucleophilic catalyst, or a phase-transfer agent, facilitating reactions like alkylations and condensations.[]

While it is established as a precursor for creating more complex molecules, its specific role as a direct participant—such as a base or catalyst—in standard amide bond forming or peptide coupling reactions is not well-documented in readily available scientific literature. This note will explore the theoretical applications of this compound in such reactions, based on its chemical properties, and will also address the current lack of established, detailed protocols.

Theoretical Applications in Coupling Chemistry

Amide bond formation is a cornerstone of medicinal chemistry and drug development. The reaction typically involves the activation of a carboxylic acid, often with a coupling reagent, and its subsequent reaction with an amine. A crucial component in many of these reactions is a non-nucleophilic organic base, which serves to neutralize the acidic byproducts and maintain a favorable reaction pH.

Given its properties, this compound could theoretically be employed in this context. Its tertiary amine moiety can act as a proton scavenger, akin to more common bases like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). The potential advantages of using this compound could lie in its unique solubility profile, being soluble in water as well as various organic solvents, and the potential for its amide group to influence reaction kinetics through hydrogen bonding and stabilization of intermediates.[]

Potential Mechanism of Action as a Base in a Coupling Reaction

The diagram below illustrates the hypothetical role of this compound as a base in a typical carbodiimide-mediated coupling reaction, such as one using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Caption: Hypothetical workflow of an EDC-mediated coupling reaction with this compound as the base.

Current State of Documented Protocols

Despite its potential, a thorough review of scientific databases and chemical literature did not yield specific, validated protocols for the use of this compound as a base or catalyst in standard amide coupling reactions. The existing information primarily highlights its role as a synthetic intermediate.[][2][3] For instance, the closely related compound, 3-(diethylamino)propylamine, has been documented for its use in the deprotection of Fmoc groups in solid-phase peptide synthesis, an entirely different step in the process.[4]

The absence of such protocols means that key performance indicators and comparisons to standard bases are not available. Important data, such as reaction yields, rates, and the extent of side reactions (like racemization in peptide synthesis) when using this compound, have not been published.

Summary and Future Outlook

This compound possesses the chemical characteristics of a mild, non-nucleophilic base, making it a plausible candidate for use in amide coupling reactions. Its unique structure, combining both amide and tertiary amine functionalities, could offer advantages in terms of solubility and reaction modulation.

However, there is a significant gap in the current scientific literature regarding its specific application in this context. Without established and tested protocols, its efficacy relative to standard reagents like TEA and DIPEA remains unknown. Therefore, the use of this compound in coupling reactions is, at present, an area that requires further research and development. Scientists interested in exploring its potential would need to undertake systematic studies to determine optimal reaction conditions, evaluate its performance, and fully characterize its advantages and limitations.

Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C7H16N2O | [2][5] |

| Molecular Weight | 144.21 g/mol | [2][5] |

| Appearance | Colorless to light yellow liquid or low-melting solid | [] |

| Boiling Point | 154-157 °C (at 8 Torr) | [2] |

| pKa | 16.37 ± 0.40 (Predicted) | [][2] |

| Solubility | Soluble in water, alcohols, and organic solvents | [] |

References

- Google Patents. US20220185842A1 - Amino deprotection using 3-(diethylamino)propylamine.

-

PubChem. This compound. [Link]

Sources

The Strategic Application of 3-(Diethylamino)propanamide in Modern Medicinal Chemistry: A Guide for Drug Discovery Professionals

In the landscape of contemporary drug discovery, the strategic use of versatile chemical synthons is paramount to the efficient construction of novel bioactive molecules. Among these, 3-(Diethylamino)propanamide emerges as a valuable building block, particularly in the exploration of new chemical entities with potential therapeutic applications. This technical guide provides an in-depth perspective on the utility of this compound in medicinal chemistry, with a focus on its application in the synthesis of β-amino amide derivatives, a structural motif prevalent in various classes of therapeutic agents.

While not a final drug in itself, this compound offers a unique combination of a nucleophilic secondary amine and a modifiable amide group, rendering it an ideal starting point for the generation of compound libraries for screening in diverse therapeutic areas, including local anesthetics and antiarrhythmics.[] Its incorporation into a molecular scaffold can enhance physicochemical properties such as solubility and metabolic stability, which are critical considerations in rational drug design.[]

Core Attributes of this compound in Synthesis

The reactivity of this compound is centered around its two key functional groups: the tertiary amine and the primary amide. This dual functionality allows for a range of chemical transformations, making it a versatile intermediate in multi-step syntheses.[]

| Property | Value | Significance in Medicinal Chemistry |

| Molecular Formula | C₇H₁₆N₂O | Provides a compact and functionalized building block. |

| Molecular Weight | 144.21 g/mol | A relatively low molecular weight allows for significant structural elaboration without violating Lipinski's rule of five. |

| Key Functional Groups | Tertiary Amine, Primary Amide | The tertiary amine serves as a key basic center, often important for receptor interaction and solubility, while the amide provides a site for further chemical modification.[] |

| Solubility | Soluble in water, alcohols, and organic solvents | Favorable solubility profile for a starting material in a variety of reaction conditions.[] |

Application Focus: Synthesis of a Novel β-Amino Amide Derivative for Local Anesthetic Screening